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Compound of Interest

Compound Name: 4-Amino-5-methylpicolinonitrile

Cat. No.: B15072551

Get Quote

Target Molecule: 4-Amino-5-methylpicolinonitrile (CAS: 1350475-45-2 / 98139-15-2 analog)

Primary Application: Critical scaffold for Type I/II kinase inhibitors. The Challenge: Synthesis

often involves nucleophilic aromatic substitution (SNAr) or N-oxide rearrangements that yield

thermodynamic and kinetic mixtures of regioisomers (specifically 3-methyl, 5-methyl, and 6-

methyl variants).

Structural Landscape & Isomer Definition
Differentiation relies on the specific substitution pattern on the pyridine ring. The relative

positions of the cyano (-CN), amino (-NH₂), and methyl (-CH₃) groups dictate unique

spectroscopic signatures.
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Compound
Structure
Description

Key Proton
Relationship

Expected 1H NMR
Pattern

Target (5-Me) 2-CN, 4-NH₂, 5-Me H3 & H6 (Para)
Two Singlets (J ≈ 0

Hz)

Isomer A (3-Me) 2-CN, 3-Me, 4-NH₂ H5 & H6 (Ortho)
Two Doublets (J ≈ 5–8

Hz)

Isomer B (6-Me) 2-CN, 4-NH₂, 6-Me H3 & H5 (Meta)
Two Doublets (J ≈ 1–2

Hz)

Analytical Strategy: The NMR Decision Matrix
The most definitive method for structural assignment is 1H NMR combined with NOE (Nuclear

Overhauser Effect) experiments. Mass spectrometry (MS) is often insufficient due to identical

molecular weights (MW 133.15) and similar fragmentation pathways.

A. 1H NMR Spectroscopy (Coupling Analysis)
The "Gold Standard" for immediate differentiation is the coupling constant (

) between the remaining ring protons.

Target (5-Methyl): The protons are located at positions 3 and 6. In a pyridine ring, para-

coupling (

) is negligible.

Observation: You will see two distinct singlets in the aromatic region (typically

6.5–8.5 ppm).

Isomer A (3-Methyl): The protons are at positions 5 and 6. Ortho-coupling (

) in pyridines is strong.

Observation: You will see two doublets with a coupling constant of

Hz.
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Isomer B (6-Methyl): The protons are at positions 3 and 5. Meta-coupling (

) is weak but observable.

Observation: You will see two doublets (or broad singlets) with a fine coupling of

Hz.

B. NOE / ROESY Correlation (Spatial Verification)
When peaks are broadened or coupling is ambiguous, NOE correlations provide spatial proof.

Target (5-Me):

Irradiate Methyl (

~2.1 ppm)

Strong NOE to H6 (ortho to methyl) and NH₂.

Crucial Check: The H6 proton is usually the most deshielded singlet (closest to ring

Nitrogen).

Isomer A (3-Me):

Irradiate Methyl

Strong NOE to NH₂.

Crucial Check:NO NOE to any aromatic ring proton (H5 and H6 are too far).

Isomer B (6-Me):

Irradiate Methyl

Strong NOE to H5.

Visualization: Analytical Workflow
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The following decision tree outlines the logical flow for assigning the correct structure using

standard 1H NMR data.

Analyze 1H NMR Aromatic Region
(Two Protons)

Check Splitting Pattern (J-Coupling)

Two Doublets
(J = 5-8 Hz)

Large Splitting

Two Fine Doublets/Singlets
(J = 1-2 Hz)

Fine Splitting

Two Sharp Singlets
(J ~ 0 Hz)

No Splitting

Isomer: 4-Amino-3-methyl
(Protons at H5, H6)

Isomer: 4-Amino-6-methyl
(Protons at H3, H5)

Confirmatory NOE:
Irradiate Methyl Group

TARGET: 4-Amino-5-methyl
(Protons at H3, H6)

NOE to Aromatic Proton?

No (Only to NH2) Yes (to H6)

Click to download full resolution via product page

Caption: Decision logic for differentiating aminomethylpicolinonitrile isomers via 1H NMR

coupling constants.
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Protocol A: High-Resolution 1H NMR Acquisition
To ensure resolution of fine meta-couplings.

Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆. (CDCl₃ may cause peak

overlapping of NH₂ and aromatic protons; DMSO separates them well).

Instrument: Minimum 400 MHz (500+ MHz preferred).

Parameters:

Pulse angle: 30°.

Relaxation delay (D1): ≥ 1.0 second (ensure full relaxation for integration).

Scans: 16–64.[1]

Temperature: 298 K.

Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise, but do not

over-smooth, which might obscure fine splitting.

Protocol B: HPLC Separation (Reverse Phase)
For quantitative purity assessment.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Expected Elution Order:
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4-Amino-pyridin-2-ol derivatives (Impurities, very polar, elute early).

Isomer (6-Me): Typically elutes earlier due to steric shielding of the ring nitrogen.

Target (5-Me): Intermediate retention.

Isomer (3-Me): Often elutes later due to the steric crowding of the nitrile, affecting

solvation.

Summary of Spectroscopic Data
Feature

4-Amino-5-

methylpicolinonitrile (Target)
4-Amino-3-

methylpicolinonitrile

H-H Coupling Singlets (Para)
Doublets (Ortho,

Hz)

Methyl Shift 2.1–2.3 ppm 2.2–2.4 ppm

NOE Signal
Me

H6 (Strong)

Me

NH₂ (Strong); No Me

Ar-H

Carbon NMR Methyl carbon ~16 ppm
Methyl carbon ~18–20 ppm

(ortho to CN)

References
General Pyridine Coupling Constants

Castellano, S., et al. "Analysis of the NMR Spectrum of Pyridine."[2] Journal of Chemical

Physics, 1967.[2] Link

Note: Establishes (ortho) = 5.5 Hz, (meta) = 1.9 Hz, (para) = 0.9 Hz.
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Zhang, M.X., et al. "Trimerization of 4-Amino-3,5-dinitropyrazole."[3] OSTI, 2018.

(Discusses nucleophilic substitution patterns in similar nitrogen heterocycles). Link

NMR Shift Data (Analogous Structures)

ChemicalBook Spectrum Database: 4-Aminopicolinonitrile.[4] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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